

# An In-depth Technical Guide to ADB-5Br-INACA

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## Compound of Interest

Compound Name: ADB-5Br-INACA

Cat. No.: B10827479

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## Abstract

**ADB-5Br-INACA** is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Structurally characterized by a 5-bromo-indazole core, it is a "tail-less" analog, a feature believed to be a strategy to circumvent existing generic bans on synthetic cannabinoids. This guide provides a comprehensive technical overview of **ADB-5Br-INACA**, including its chemical and physical properties, pharmacological profile, mechanism of action, and legal status. The information is intended for researchers, scientists, and drug development professionals to support forensic identification, toxicological assessment, and the development of regulatory frameworks.

## Chemical and Physical Properties

**ADB-5Br-INACA** is an analytical reference standard categorized as a precursor in the synthesis of other synthetic cannabinoids, such as ADB-5'Br-BUTINACA.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1H-indazole-3-carboxamide	PubChem[2]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> BrN <sub>4</sub> O <sub>2</sub>	PubChem[2], Cayman Chemical[1]
Molecular Weight	353.21 g/mol	PubChem[2], Cayman Chemical[1]
Monoisotopic Mass	352.05349 Da	PubChem[2]
Physical State	Solid	SDS[3]
Solubility	DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): insoluble	Cayman Chemical[1]
SMILES	<chem>CC(C)(C)--INVALID-LINK--C(=O)N</chem>	Cayman Chemical[1]
InChI	InChI=1S/C14H17BrN4O2/c1-14(2,3)11(12(16)20)17-13(21)10-8-6-7(15)4-5-9(8)18-19-10/h4-6,11H,1-3H3,(H2,16,20)(H,17,21)(H,18,19)/t11-/m1/s1	Cayman Chemical[1]
InChIKey	AJGASUCDTSLMNP-LLVKDONJSA-N	Cayman Chemical[1]

## Pharmacology and Mechanism of Action

**ADB-5Br-INACA**, like other synthetic cannabinoids, primarily interacts with the cannabinoid receptors CB1 and CB2.[4] These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes.

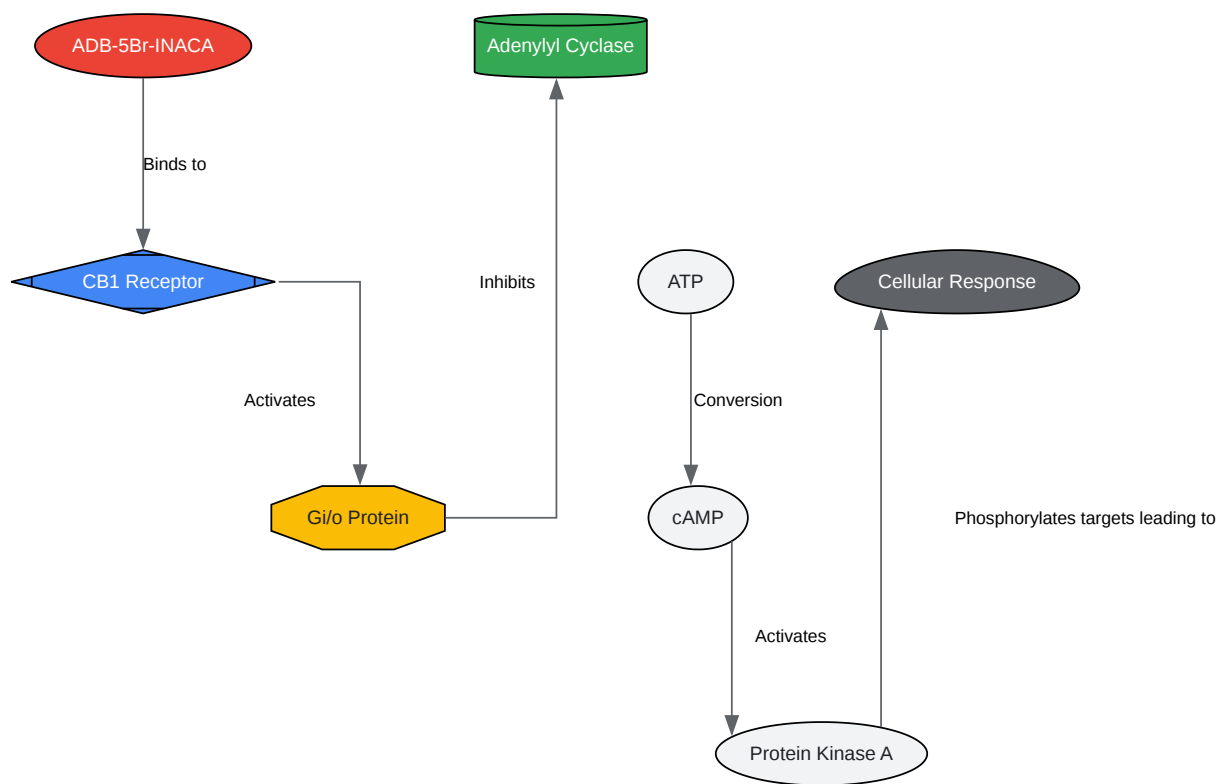
Synthetic cannabinoids are a diverse class of new psychoactive substances that bind with high affinity to the cannabinoid CB1 and CB2 receptors, displaying a pharmacological profile similar

to THC.[5] However, many SCRAs, unlike the partial agonism of  $\Delta^9$ -THC, act as full and potent agonists at the CB1 receptor, which is thought to contribute to their increased toxicity and adverse effects.[6][7] These adverse effects can include psychosis, tachycardia, respiratory depression, and in some cases, death.[5][8]

Studies have shown that the (S)-enantiomer of **ADB-5Br-INACA** retains activity at cannabinoid receptors, although with decreased potency compared to its "tailed" counterparts like ADB-5'Br-BUTINACA.[9][10][11] Specifically, tail-less analogs showed lower potency but increased efficacy at the CB2 receptor.[10][12] The removal of the bromine substitution in the related compound (S)-ADB-INACA resulted in reduced activity at the CB1 receptor.[10][12]

## Signaling Pathway

Upon binding to the CB1 receptor, **ADB-5Br-INACA** likely initiates a cascade of intracellular signaling events typical for Gi/o-coupled GPCRs. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.



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Caption: Simplified CB1 receptor signaling pathway activated by **ADB-5Br-INACA**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **ADB-5Br-INACA** are not readily available in single public documents. However, based on related literature, the following methodologies are commonly employed for the characterization of synthetic cannabinoids.

## Synthesis

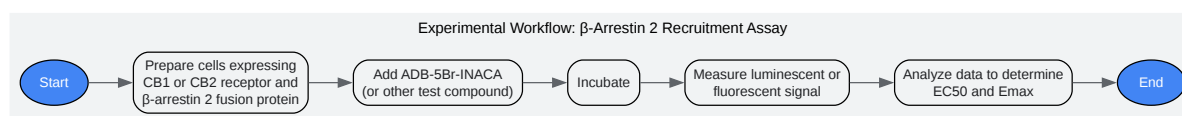
The synthesis of **ADB-5Br-INACA** is not explicitly detailed in the provided search results. However, it is categorized as a precursor in the synthesis of other synthetic cannabinoids.[1] A general approach to the synthesis of indazole-3-carboxamide synthetic cannabinoids involves the alkylation of the indazole core followed by a coupling reaction with the appropriate amino acid derivative. The emergence of "tail-less" precursors like **ADB-5Br-INACA** suggests a potential shift in synthesis strategies, possibly to circumvent legislation targeting specific tailed analogs.[13]

## Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the identification and structural elucidation of synthetic cannabinoids, including **ADB-5Br-INACA**, in seized samples.[14][15] High-resolution mass spectrometry is also utilized for metabolic profiling.[16]

## In Vitro Cannabinoid Activity Profiling

The cannabinoid receptor activation potential of **ADB-5Br-INACA** has been investigated using in vitro assays.[9][10][11] A common method is the  $\beta$ -arrestin 2 recruitment assay, which measures the interaction between the recruited  $\beta$ -arrestin 2 protein and the ligand-activated CB1 or CB2 receptor.



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Caption: General workflow for a  $\beta$ -arrestin 2 recruitment assay.

## Legal Status

The legal status of **ADB-5Br-INACA** is complex and varies by jurisdiction. Like many synthetic cannabinoids, it often falls under broad "analogue" or generic legislation designed to control

entire classes of substances.

In the United States, synthetic cannabinoids have been classified as Schedule I substances since 2012. The Controlled Substance Analogue Enforcement Act of 1986 allows for any substance "substantially similar" to a controlled substance to be treated as a Schedule I drug. The Drug Enforcement Administration (DEA) also has the authority to temporarily classify substances as Schedule I if they pose an imminent public health threat.

In China, a generic ban on synthetic cannabinoids was enacted in 2021.<sup>[9][10][12]</sup> The emergence of "tail-less" analogs like **ADB-5Br-INACA** is believed to be a direct response to this legislation, as the removal of the alkyl tail may place them outside the scope of the ban.<sup>[13][17]</sup>

In the United Kingdom, many new structural variants of synthetic cannabinoids have been detected, with most captured by the current generic definition.<sup>[18]</sup>

In New Zealand, a request for a Temporary Class Drug Order was made in 2022 for **ADB-5Br-INACA**, MDMB-5Br-INACA, and MDMB-INACA.<sup>[13]</sup>

The legal status of synthetic cannabinoids is constantly evolving as manufacturers create new compounds to evade existing laws.<sup>[19]</sup> Therefore, it is crucial for researchers and law enforcement to stay updated on the specific regulations in their respective regions.

## Conclusion

**ADB-5Br-INACA** represents a new generation of synthetic cannabinoids designed to circumvent existing drug laws. Its "tail-less" structure poses new challenges for forensic chemists and toxicologists. While it exhibits cannabinoid receptor activity, further research is needed to fully understand its pharmacological and toxicological profile. The dynamic legal landscape surrounding synthetic cannabinoids necessitates continuous monitoring and adaptation of regulatory frameworks to address the public health risks posed by these emerging substances.

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